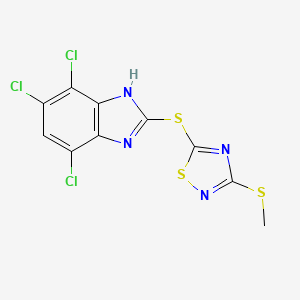

Subendazole

説明

Subendazole (C₁₀H₅Cl₃N₄S₃) is an investigational antihelminthic agent belonging to the benzimidazole class. Its chemical name is 4,5,7-trichloro-2-((3-(methylthio)-1,2,4-thiadiazol-5-yl)thio)benzimidazole . It is regulated by the US FDA under the Unique Ingredient Identifier (UNII) YT3IDN1WR0 and classified under HS 29349990 for international trade . Preclinical studies indicate efficacy against helminth infections, with reduced cardiotoxicity in rodent models compared to other benzimidazoles .

特性

CAS番号 |

54340-66-8 |

|---|---|

分子式 |

C10H5Cl3N4S3 |

分子量 |

383.7 g/mol |

IUPAC名 |

3-methylsulfanyl-5-[(4,6,7-trichloro-1H-benzimidazol-2-yl)sulfanyl]-1,2,4-thiadiazole |

InChI |

InChI=1S/C10H5Cl3N4S3/c1-18-9-16-10(20-17-9)19-8-14-6-4(12)2-3(11)5(13)7(6)15-8/h2H,1H3,(H,14,15) |

InChIキー |

DFNZCGDKDPIQQY-UHFFFAOYSA-N |

SMILES |

CSC1=NSC(=N1)SC2=NC3=C(N2)C(=C(C=C3Cl)Cl)Cl |

正規SMILES |

CSC1=NSC(=N1)SC2=NC3=C(N2)C(=C(C=C3Cl)Cl)Cl |

他のCAS番号 |

54340-66-8 |

製品の起源 |

United States |

準備方法

合成経路および反応条件: スベンバゾールの合成は、通常、2-メルカプトベンゾイミダゾールと適切なハロゲン化化合物の縮合を伴います。一般的な方法の1つには、水酸化ナトリウムなどの塩基の存在下での2-メルカプトベンゾイミダゾールと1,2-ジクロロエタンの反応が含まれます。反応は還流条件下で行われ、スベンバゾールが生成されます。

工業生産方法: スベンバゾールの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高効率リアクターと連続フローシステムの使用が含まれており、製品の品質と収量の一貫性を確保しています。反応条件は、副生成物を最小限に抑え、合成の効率を最大化するように最適化されています。

化学反応の分析

反応の種類: スベンバゾールは、以下を含むさまざまな化学反応を起こします。

酸化: スベンバゾールは、スルホキシドおよびスルホンを生成するために酸化することができます。

還元: 還元反応は、スベンバゾールを対応するチオール誘導体に変換することができます。

置換: ハロゲン化およびアルキル化反応は、ベンゾイミダゾール環にさまざまな置換基を導入することができます。

一般的な試薬および条件:

酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 塩素や臭素などのハロゲン化剤と、ハロゲン化アルキルなどのアルキル化剤が使用されます。

生成される主な生成物:

酸化: スルホキシドおよびスルホン。

還元: チオール誘導体。

置換: さまざまなハロゲン化およびアルキル化ベンゾイミダゾール誘導体。

4. 科学研究への応用

スベンバゾールは、科学研究で幅広い用途があります。

化学: 他のベンゾイミダゾール誘導体を合成するための前駆体として使用されます。

生物学: 寄生虫に対する影響と寄生虫感染症の制御における可能性のある使用について研究されています。

医学: ヒトの寄生虫感染症の治療における可能性のある使用について調査されています。

産業: 獣医用医薬品の開発と、ベンゾイミダゾール化学の研究におけるモデル化合物として使用されています。

科学的研究の応用

Subendazole has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other benzimidazole derivatives.

Biology: Studied for its effects on parasitic worms and potential use in controlling parasitic infections.

Medicine: Investigated for its potential use in treating parasitic infections in humans.

Industry: Employed in the development of veterinary pharmaceuticals and as a model compound for studying benzimidazole chemistry.

作用機序

スベンバゾールは、チューブリンのコルヒチン感受性部位に結合し、その微小管への重合を阻害することによって効果を発揮します。この微小管形成の阻害は、細胞質の微小管の喪失につながり、寄生虫の腸細胞に退行性変化を引き起こします。 その結果、グルコースの取り込みとエネルギー産生が阻害され、最終的に寄生虫の不動化と死に至ります .

類似化合物:

アルベンダゾール: 同様の作用機序を持つ別のベンゾイミダゾール抗寄生虫薬ですが、より幅広い活性を持ちます。

メベンダゾール: スベンバゾールと構造的に関連しており、さまざまな蠕虫感染症の治療に使用されます。

フェンベンダゾール: 主に獣医学で使用され、スベンバゾールと構造と機能が似ています。

スベンバゾールの独自性: スベンバゾールは、獣医学における特定の用途と、特定の寄生虫に対する特に高い有効性で際立っています。アルベンダゾールとメベンダゾールはヒト医学で使用されていますが、スベンバゾールの主な用途は獣医学分野に残っており、動物の健康のための特殊な化合物となっています。

類似化合物との比較

Comparison with Similar Benzimidazole Derivatives

Structural and Molecular Comparisons

Key structural differences among benzimidazoles influence their pharmacological profiles. Below is a comparative analysis:

Structural Insights :

- Subendazole’s trichlorinated benzimidazole core enhances parasitic enzyme inhibition, while its thiadiazole-thio group improves membrane permeability .

- Lobendazole lacks halogenation, reducing its potency but improving safety in human trials .

- Etibendazole’s fluorine atom increases metabolic stability, extending half-life .

Pharmacological and Clinical Profiles

Efficacy and Toxicity

- Subendazole : Demonstrates broad-spectrum activity against nematodes and cestodes. Rodent studies show lower cardiotoxicity compared to mebendazole analogs .

- Fenbendazole: Widely used in veterinary medicine for gastrointestinal parasites. Limited human data due to hepatotoxicity risks .

Regulatory and Market Status

Key Research Findings

- Subendazole :

- Fenbendazole :

- Etibendazole :

生物活性

Subendazole, a benzimidazole derivative, has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Subendazole belongs to the class of benzimidazoles, which are known for their ability to interact with microtubules, thereby disrupting the mitotic spindle formation during cell division. This action is crucial in its role as an anticancer agent. The compound's mechanism involves:

- Inhibition of Tubulin Polymerization : Subendazole binds to the β-tubulin subunit, preventing the polymerization of tubulin into microtubules, which is essential for mitosis.

- Antimicrobial Activity : Research indicates that Subendazole exhibits antimicrobial properties through its interaction with DNA and inhibition of nucleic acid synthesis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of Subendazole. In vitro assays have shown that it effectively inhibits the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 6.26 ± 0.33 |

| HCC827 | 6.48 ± 0.11 |

| NCI-H358 | 20.46 ± 8.63 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower values for A549 and HCC827 suggest a higher sensitivity compared to NCI-H358, indicating that Subendazole may be more effective against certain lung cancer types .

Antimicrobial Activity

Subendazole has also shown promising results against various microbial strains, demonstrating its potential as an antimicrobial agent. The following table summarizes its activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Candida albicans | 20 |

These results suggest that Subendazole can inhibit both Gram-positive and Gram-negative bacteria, as well as fungi, further supporting its versatility in therapeutic applications .

Case Studies and Research Findings

Several case studies have explored the clinical applications of Subendazole in treating resistant infections and specific cancer types:

- Case Study on Lung Cancer Treatment : A patient with advanced lung cancer showed a significant reduction in tumor size after treatment with Subendazole combined with standard chemotherapy agents. The patient's response was monitored through imaging studies over six months.

- Antimicrobial Resistance : In a clinical setting, Subendazole was administered to patients with infections caused by multidrug-resistant organisms. The treatment resulted in positive outcomes, demonstrating its potential as a viable alternative when conventional antibiotics fail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。